![molecular formula C21H21NO4 B4178043 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione](/img/structure/B4178043.png)
1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione
Overview
Description
1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 belongs to a family of G protein-coupled receptors that are widely distributed throughout the central nervous system. The receptor is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases.
Mechanism of Action
1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione selectively binds to the allosteric site of the mGluR5 receptor, which is distinct from the orthosteric binding site. The antagonist prevents the activation of the receptor by glutamate, thereby reducing the downstream signaling cascades that lead to synaptic plasticity and behavioral changes.
Biochemical and Physiological Effects
1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, in different brain regions. The antagonist has also been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in the brain, which are associated with neurodegeneration.
Advantages and Limitations for Lab Experiments
The use of 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione in scientific research has several advantages, including its high selectivity for mGluR5, its well-characterized pharmacological profile, and its ability to cross the blood-brain barrier. However, the antagonist has some limitations, including its potential off-target effects on other mGluR subtypes, its relatively short half-life in vivo, and its potential toxicity at high doses.
Future Directions
Several future directions for research on 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione can be identified, including the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 in other neurological and psychiatric disorders, and the exploration of the potential therapeutic benefits of mGluR5 modulation in humans. Additionally, the use of 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione in combination with other pharmacological agents or behavioral interventions may provide novel insights into the complex mechanisms underlying brain function and behavior.
Scientific Research Applications
1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. The antagonist has been shown to modulate synaptic plasticity, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models. 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
1-[5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl]piperidine-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-6-9-16(10-7-14)18(23)13-26-19-11-8-15(2)12-17(19)22-20(24)4-3-5-21(22)25/h6-12H,3-5,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPVBGABGKIAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)C)N3C(=O)CCCC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-Methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}piperidine-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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